molecular formula C20H24BrNO4 B2396584 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 302949-74-2

2-(4-bromo-2-(tert-butyl)phenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2396584
CAS RN: 302949-74-2
M. Wt: 422.319
InChI Key: ROFTURPEBCFCCD-UHFFFAOYSA-N
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Description

2-(4-bromo-2-(tert-butyl)phenoxy)-N-(2,4-dimethoxyphenyl)acetamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, a key signaling pathway involved in regulating the immune response, inflammation, and cell survival.

Scientific Research Applications

Synthesis and Pharmacological Assessment

A study by Rani et al. (2016) synthesized derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, which are structurally related to 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(2,4-dimethoxyphenyl)acetamide. These compounds were assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, indicating a research interest in the medicinal applications of these compounds (Rani, Pal, Hegde, & Hashim, 2016).

Electrochemical Oxidation Studies

Richards and Evans (1977) explored the electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol, which bears structural similarities to the compound of interest. This research provides insight into the behavior of such compounds under oxidative conditions, potentially relevant in various chemical and environmental processes (Richards & Evans, 1977).

Metabolic Pathways Analysis

Carmo et al. (2005) investigated the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), which shares part of its structure with the compound . This research is crucial in understanding how similar compounds are metabolized in various species, including humans (Carmo et al., 2005).

Reaction Mechanisms in Organic Chemistry

Bowman and Hewgill (1971) examined base-induced coupling reactions involving halogenophenols, which are chemically related to the compound of interest. Understanding these reaction mechanisms can be fundamental in the synthesis and modification of similar compounds (Bowman & Hewgill, 1971).

Synthesis and Antimicrobial Activity

Fuloria, Fuloria, and Gupta (2014) synthesized compounds including 2-(4-bromo-3-methylphenoxy)acetamide and evaluated them for antibacterial and antifungal activities. This shows the potential of such compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO4/c1-20(2,3)15-10-13(21)6-9-17(15)26-12-19(23)22-16-8-7-14(24-4)11-18(16)25-5/h6-11H,12H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFTURPEBCFCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-(tert-butyl)phenoxy)-N-(2,4-dimethoxyphenyl)acetamide

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